molecular formula C11H14N2O4 B11521295 N'-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide

N'-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide

Cat. No.: B11521295
M. Wt: 238.24 g/mol
InChI Key: CLFWTPYZQXDXRX-UHFFFAOYSA-N
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Description

N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a dihydroxyphenyl group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxybutanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone bond can be reduced to form the corresponding hydrazine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The hydrazone moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • 2-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANE-DINITRILE
  • N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-4-HYDROXYBUTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and hydrazone moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]-4-hydroxybutanamide

InChI

InChI=1S/C11H14N2O4/c14-5-1-2-11(17)13-12-7-8-3-4-9(15)10(16)6-8/h3-4,6-7,14-16H,1-2,5H2,(H,13,17)

InChI Key

CLFWTPYZQXDXRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)CCCO)O)O

Origin of Product

United States

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